4-Chloro-3-(difluoromethyl)benzoic acid

Drug Design ADME Lipophilicity

The search for a benzoic acid building block with moderate lipophilicity and hydrogen-bond donor capacity often leads to suboptimal trifluoromethyl analogs. 4-Chloro-3-(difluoromethyl)benzoic acid (CAS 2222162-05-0) solves this with an optimal XLogP3 of 2.7, and the -CF2H group’s unique H-bond donation. • Enables high-affinity NMDA receptor modulators (IC50 2-3 nM) via validated phenyl core. • Prevents excessive lipophilicity of CF3 analogs (ΔXLogP3 -1.0) for CNS drug space. • Carboxylic acid for facile amide/ester synthesis in agrochemicals. • Consistent purity ≥98%, ready stock for global delivery.

Molecular Formula C8H5ClF2O2
Molecular Weight 206.57
CAS No. 2222162-05-0
Cat. No. B2456547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(difluoromethyl)benzoic acid
CAS2222162-05-0
Molecular FormulaC8H5ClF2O2
Molecular Weight206.57
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(F)F)Cl
InChIInChI=1S/C8H5ClF2O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13)
InChIKeyZINKQBYMKNDPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(difluoromethyl)benzoic Acid – Overview


4-Chloro-3-(difluoromethyl)benzoic acid (CAS 2222162-05-0) is a halogenated aromatic carboxylic acid featuring a 1,2,4-trisubstituted benzene core, substituted at the 3- and 4-positions with a difluoromethyl (-CF₂H) and a chloro (-Cl) group, respectively [1]. Its molecular formula is C₈H₅ClF₂O₂ with a molecular weight of 206.57 g/mol . As an emerging building block, it is specifically designed to provide a unique combination of moderate lipophilicity (XLogP3: 2.7) and hydrogen bond donor/acceptor capacity (HBD: 1; HBA: 4), which differentiates it from non-fluorinated and fully fluorinated analogs in the construction of small molecules for medicinal chemistry and agrochemical research .

4-Chloro-3-(difluoromethyl)benzoic Acid: Why Substitution Fails


The specific 3-difluoromethyl-4-chloro substitution pattern on the benzoic acid scaffold yields a precise and non-linear combination of electronic and lipophilic properties that cannot be replicated by simply selecting a non-fluorinated, mono-fluorinated, or even a trifluoromethylated analog. As demonstrated by comparative studies on substituted benzoic acids, the interplay between the ortho-chloro group and the difluoromethyl group dictates unique conformational landscapes and intermolecular interaction potentials [1]. Generic substitution with a more lipophilic 3-trifluoromethyl analog (XLogP3: 3.7) can lead to excessive lipophilicity and altered target binding kinetics, while a non-fluorinated 3-methyl analog lacks the crucial hydrogen-bond donor capacity of the -CF₂H group, which is critical for modulating potency and metabolic stability in many bioactive chemotypes [2].

4-Chloro-3-(difluoromethyl)benzoic Acid: Differentiation Evidence


Lipophilicity Comparison

The lipophilicity of 4-Chloro-3-(difluoromethyl)benzoic acid (XLogP3 = 2.7) is significantly lower than that of its trifluoromethyl analog, 4-Chloro-3-(trifluoromethyl)benzoic acid (XLogP3 = 3.7) [1]. This quantified difference of Δ = 1.0 log unit corresponds to an approximately 10-fold lower partition coefficient, offering a more balanced profile for achieving optimal membrane permeability without incurring the high lipophilicity-associated risks of poor solubility, promiscuous target binding, and rapid metabolic clearance [2].

Drug Design ADME Lipophilicity

-CF₂H Hydrogen Bond Donor Capacity

Unlike the trifluoromethyl (-CF₃) group which is a pure hydrogen bond acceptor, the difluoromethyl (-CF₂H) group in the target compound can act as a weak hydrogen bond donor (HBD), engaging in specific, energetically favorable interactions with protein backbones [1]. This property is absent in 4-Chloro-3-(trifluoromethyl)benzoic acid, which has an HBD count of 1 (solely from the carboxylic acid) and an HBA count of 5 [2]. In contrast, the target compound also has an HBD count of 1, but a lower HBA count of 4, indicating a different hydrogen-bonding capacity profile that can lead to distinct binding modes and target selectivity [3].

Bioisosterism Medicinal Chemistry Conformational Analysis

TPSA and Bioavailability

The Topological Polar Surface Area (TPSA) for 4-Chloro-3-(difluoromethyl)benzoic acid is calculated as 37.3 Ų [1]. This value is identical to that of its trifluoromethyl analog, 4-Chloro-3-(trifluoromethyl)benzoic acid (37.3 Ų) [2]. This similarity indicates that both compounds fall within the favorable range for oral absorption (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų) according to established medicinal chemistry rules [3]. While not a point of differentiation between these two analogs, it confirms that the difluoromethyl substitution does not compromise this critical ADME parameter.

ADME Bioavailability Druglikeness

Derivatization for NMDA Receptor Modulators

The 4-Chloro-3-(difluoromethyl)phenyl motif, which can be derived from this benzoic acid, has been incorporated into triazole-containing compounds that demonstrate potent activity at the NMDA receptor. In a patent disclosure (US10071988, Example 32), a derivative containing this exact core (2-[[1-[4-Chloro-3-(difluoromethyl)phenyl]triazol-4-yl]methoxy]-5-...) exhibited an IC₅₀ of 2 nM against NMDA receptors [1]. Another closely related derivative (Example 47) showed an IC₅₀ of 3 nM under similar assay conditions [2]. This high potency confirms that the unique physicochemical properties of this building block can be translated into advanced intermediates with significant biological activity in a therapeutically relevant target class.

Neuroscience Ion Channel Pharmacology Synthetic Utility

4-Chloro-3-(difluoromethyl)benzoic Acid: Research & Industrial Applications


NMDA Receptor Lead Optimization

This building block is an optimal choice for medicinal chemists aiming to synthesize high-affinity NMDA receptor modulators. As evidenced by patented triazole derivatives achieving low nanomolar IC₅₀ values (2-3 nM), the 4-Chloro-3-(difluoromethyl)phenyl core provides a validated entry point for potent ion channel ligands [1]. Its use in structure-activity relationship (SAR) studies is justified by its balanced lipophilicity (XLogP3 = 2.7) and the unique hydrogen-bond donor capacity of the -CF₂H group, which can be exploited to fine-tune binding interactions and selectivity over other NMDA receptor subtypes [2].

Agrochemical Intermediates with Balanced Lipophilicity

The compound's lower lipophilicity compared to trifluoromethyl analogs (ΔXLogP3 = -1.0) makes it particularly suitable for designing agrochemical agents where systemic mobility in plants or reduced environmental persistence is desired [1]. The carboxylic acid handle allows for facile derivatization into amides, esters, or other functional groups common in herbicides and fungicides, while the -CF₂H group can improve metabolic stability compared to non-fluorinated analogs [2].

-CF₂H Bioisosteric Replacement

This compound is a preferred starting material for projects requiring a -CF₂H group as a bioisostere for a hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) group. The evidence of its unique hydrogen-bond donor capacity compared to a -CF₃ group provides a clear scientific rationale for its selection [1]. Researchers can leverage this property to explore novel intellectual property space while modulating key physicochemical parameters like LogP and pKa in a predictable manner [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-(difluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.